4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{2-Phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine is a complex organic compound with the molecular formula C21H21N3OS. It is characterized by a pyrimidine ring substituted with phenyl and phenylsulfanyl groups, and a morpholine ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Mechanism of Action
Target of Action
The primary targets of 4-[2-Phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine are protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
4-[2-Phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine interacts with its protein kinase targets by inhibiting their activity . This inhibition disrupts the normal signaling processes controlled by these kinases, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound’s action primarily affects the signaling pathways controlled by the protein kinases it targets . By inhibiting these kinases, the compound disrupts the normal flow of signals through these pathways, leading to downstream effects on cell growth, differentiation, migration, and metabolism .
Result of Action
The molecular and cellular effects of 4-[2-Phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine’s action depend on the specific protein kinases it targets and the pathways these kinases control . Generally, by inhibiting its target kinases, the compound can disrupt cell growth, differentiation, migration, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as benzaldehyde and thiourea.
Substitution Reactions: The phenyl and phenylsulfanyl groups are introduced through nucleophilic substitution reactions.
Morpholine Ring Formation: The morpholine ring is formed by reacting the intermediate compound with morpholine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-phenylpyrimidin-2-amine: Another pyrimidine derivative with different substituents.
Ethyl 2-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}sulfanylacetate: A structurally similar compound with an additional ester group.
Uniqueness
4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine is unique due to its specific combination of a pyrimidine ring with phenyl and phenylsulfanyl groups, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
4-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-3-7-17(8-4-1)21-22-18(16-26-19-9-5-2-6-10-19)15-20(23-21)24-11-13-25-14-12-24/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWCYYOKRUAPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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